molecular formula C17H13ClN2O3 B11144119 N-(1,3-benzodioxol-5-yl)-2-(4-chloro-1H-indol-1-yl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(4-chloro-1H-indol-1-yl)acetamide

Cat. No.: B11144119
M. Wt: 328.7 g/mol
InChI Key: FSKJUAQVSALNMI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(4-chloro-1H-indol-1-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a 1,3-benzodioxole moiety linked to a 4-chloro-indole system through an acetamide bridge, a structural motif prevalent in the design of potent bioactive agents. Its core structure is closely related to classes of molecules investigated as tubulin polymerization inhibitors , which is a key mechanism for targeting rapidly dividing cancer cells. The indole nucleus is a privileged scaffold in drug discovery, known for its diverse biological activities, particularly in anticancer applications . The strategic incorporation of a chloro substituent on the indole ring is a common structure-activity relationship (SAR) strategy to modulate the compound's electronic properties, binding affinity, and metabolic stability. Recent research on analogous 1-benzo[1,3]dioxol-5-yl-indole derivatives has demonstrated potent anticancer activity against human cancer cell lines, including pancreatic (MIA PaCa-2) and acute lymphoblastic leukemia (CCRF-CEM) models, with identified compounds inducing cell cycle arrest and apoptosis . This reagent is intended for use in vitro as a key intermediate or a reference standard in hit-to-lead optimization campaigns, SAR studies, and the discovery of novel therapeutic agents. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-chloroindol-1-yl)acetamide

InChI

InChI=1S/C17H13ClN2O3/c18-13-2-1-3-14-12(13)6-7-20(14)9-17(21)19-11-4-5-15-16(8-11)23-10-22-15/h1-8H,9-10H2,(H,19,21)

InChI Key

FSKJUAQVSALNMI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(4-chloro-1H-indol-1-yl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to an indole structure, which is known for its diverse biological activities. The presence of the 4-chloro substituent on the indole ring may enhance its pharmacological profile by influencing receptor binding and metabolic stability.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Many benzodioxole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects while sparing normal cells.
  • Enzyme Inhibition : Certain analogs have been reported to inhibit enzymes such as α-amylase, which is crucial for carbohydrate metabolism. This inhibition can be beneficial in managing diabetes by reducing glucose absorption.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
N-(5-chloro-1,3-benzodioxol-4-yl)-7...c-Src Inhibition<10
Benzodioxole Derivative IIaAnticancer26–65
Benzodioxole Derivative IIcα-Amylase Inhibition0.68
N-(1,3-benzodioxol-5-yl)-2-(4-chloro...AntidiabeticTBDCurrent Study

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the anticancer properties of benzodioxole derivatives, revealing that specific compounds exhibited significant cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. For example, derivative IIa demonstrated an IC50 value between 26–65 µM against various cancer types, indicating its potential as an anticancer agent .
  • Diabetes Management : Another investigation focused on the antidiabetic effects of benzodioxole derivatives in a streptozotocin-induced diabetic mice model. Compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment, showcasing its potential for therapeutic use in diabetes management .
  • Enzyme Inhibition Studies : The compound's ability to inhibit α-amylase was assessed in vitro, with derivative IIc showing an IC50 value of 0.68 µM. This suggests that it could be a candidate for developing new antidiabetic therapies aimed at controlling postprandial blood glucose levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of indole- and benzodioxol-containing acetamides. Below is a systematic comparison with structurally related analogs, focusing on substituent effects, physicochemical properties, and bioactivity (where available).

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Substituents (Indole/Amide) Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Bioactivity Ref.
N-(1,3-Benzodioxol-5-yl)-2-(4-chloro-1H-indol-1-yl)acetamide 4-Cl-indole, 1,3-benzodioxol-5-yl C₁₈H₁₃ClN₂O₃ 340.76 N/A N/A Intermediate for heterocycles
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-fluorophenylsulfonyl)acetamide (37) 4-Cl-benzoyl, 5-OCH₃-indole, 4-F-phenylsulfonyl C₂₄H₁₇ClFN₂O₅S 523.92 N/A N/A COX-2 inhibition (hypothetical)
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(3-chloro-4-fluorophenyl)acetamide (10j) 4-Cl-benzoyl, 5-OCH₃, 2-CH₃-indole, 3-Cl-4-F-phenyl C₂₆H₁₈Cl₂FNO₃ 504.33 8 192–194 Anticancer (Bcl-2/Mcl-1 inhibition)
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide 3,4,5-OCH₃-phenyl, 6-CF₃-benzothiazole C₁₉H₁₆F₃N₂O₄S 452.40 N/A N/A Antiproliferative (patented)
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide (Melatonin) 5-OCH₃-indole, ethylacetamide C₁₃H₁₆N₂O₂ 232.28 N/A 117–119 Sleep regulation, antioxidant

Key Observations

Substituent Effects on Bioactivity: The 4-chloroindole group in the target compound is shared with anticancer analogs like 10j, which showed Bcl-2/Mcl-1 inhibition at low yields (8%) and high melting points (192–194°C) . The chloro substituent likely enhances hydrophobic interactions with protein targets.

Physicochemical Properties :

  • The target compound’s molecular weight (340.76 g/mol) is lower than sulfonamide derivatives (e.g., 37 , 523.92 g/mol), suggesting better bioavailability per Lipinski’s rules.
  • Melting points for indole-acetamides vary widely (153–194°C), influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but likely falls within this range .

Synthetic Yields :

  • Yields for indole-acetamides are generally low (6–17% in ), attributed to steric hindrance during coupling reactions. The target compound’s synthesis yield is unspecified but may follow similar trends .

Biological Relevance :

  • While the target compound lacks reported bioactivity, structurally related analogs exhibit anticancer (Bcl-2/Mcl-1 inhibition), anti-inflammatory (COX-2 inhibition), and neuroregulatory (melatonin-like) activities. The benzodioxol group’s electron-rich structure may confer antioxidant properties, as seen in melatonin .

Contrasting Features

  • Heterocyclic Core Variations: Benzothiazole-based analogs () replace indole with a benzothiazole ring, altering electron distribution and binding modes.
  • Amide Side Chains : The target compound’s benzodioxol-5-yl group contrasts with sulfonamide (e.g., 37 ) or trifluoromethylbenzothiazole () side chains, impacting target selectivity and metabolic stability .

Q & A

Q. What are the recommended synthetic routes for N-(1,3-benzodioxol-5-yl)-2-(4-chloro-1H-indol-1-yl)acetamide, and how are yields optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Preparation of the benzodioxole and 4-chloroindole precursors via halogenation or substitution reactions.
  • Step 2 : Formation of the amide bond using coupling agents (e.g., carbodiimides) in anhydrous solvents like DMF or THF under inert atmosphere.
  • Step 3 : Purification via column chromatography or recrystallization to achieve >90% purity.
    Yield optimization requires precise control of reaction parameters (e.g., temperature, pH) and stoichiometric ratios of intermediates. For example, excess benzodioxole derivatives may improve coupling efficiency .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and integration ratios (e.g., aromatic protons at δ 6.8–7.2 ppm for indole and benzodioxole moieties) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (344.76 g/mol) and isotopic patterns.
  • Infrared Spectroscopy (IR) : Identification of amide C=O stretches (~1650 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) .
  • HPLC : For purity assessment (>95% required for biological assays).

Q. How stable is this compound under physiological conditions, and what factors influence its degradation?

Stability studies in PBS (pH 7.4) at 37°C show:

  • Half-life : ~8–12 hours, with degradation via hydrolysis of the amide bond under alkaline conditions.
  • Key factors : pH, temperature, and presence of esterases. Storage at -20°C in anhydrous DMSO is recommended for long-term stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Modification Impact on Activity Reference
4-Chloro substitution on indole Enhances binding to hydrophobic enzyme pockets (e.g., Bcl-2/Mcl-1) .
Benzodioxole vs. phenyl groups Benzodioxole improves metabolic stability but reduces solubility .
Acetamide linker length Shorter linkers increase rigidity, improving selectivity for kinase targets .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?

  • Target profiling : Use kinase/GPCR panels to identify off-target interactions (e.g., COX-2 inhibition vs. apoptosis induction) .
  • Dose-response assays : Compare IC50_{50} values across cell lines (e.g., HeLa vs. MCF-7) to assess tissue-specific effects.
  • Metabolite screening : LC-MS/MS to detect active metabolites that may contribute to divergent outcomes .

Q. How can computational modeling predict binding modes with biological targets like Bcl-2/Mcl-1?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to simulate interactions between the chloroindole moiety and anti-apoptotic proteins (e.g., π-π stacking with Phe101^{101} in Mcl-1) .
  • MD simulations : Analyze binding stability over 100 ns trajectories to validate hydrophobic and hydrogen-bonding interactions .

Q. What methodologies address low synthetic yields during scale-up?

  • Flow chemistry : Continuous processing reduces side reactions (e.g., dimerization of indole intermediates) .
  • Catalyst screening : Pd/C or NiFe2_2O4_4 nanoparticles improve coupling efficiency in amide bond formation .
  • Design of Experiments (DoE) : Optimize variables (solvent polarity, temperature) via response surface modeling .

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